SJF620 Retains Equivalent BTK Degradation Potency to MT-802 in NAMALWA Cells
In the Burkitt lymphoma cell line NAMALWA, SJF620 achieves a DC50 (concentration for 50% degradation) of 7.9 nM with a maximal degradation (Dmax) of 95%, compared to MT-802's DC50 of 6.2 nM and Dmax of 99% [1]. The compounds are considered equipotent; the slight difference in DC50 is not statistically meaningful and does not translate to functional disparity in downstream assays [1].
| Evidence Dimension | BTK protein degradation potency (DC50) and efficacy (Dmax) |
|---|---|
| Target Compound Data | DC50 = 7.9 nM; Dmax = 95% |
| Comparator Or Baseline | MT-802: DC50 = 6.2 nM; Dmax = 99% |
| Quantified Difference | ΔDC50 = +1.7 nM (within assay variability); ΔDmax = -4% (both >90%) |
| Conditions | NAMALWA Burkitt lymphoma cell line, 24 h treatment, Western blot quantification |
Why This Matters
SJF620's degradation potency is equivalent to that of the benchmark PROTAC MT-802, ensuring that the improved PK profile does not come at the cost of target engagement.
- [1] Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorg Med Chem Lett. 2020;30(3):126877. doi:10.1016/j.bmcl.2019.126877. Table 1. View Source
